1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-
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Overview
Description
1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- is a heterocyclic aromatic compound that features a benzimidazole core fused with a carboxamide group and a biphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution, followed by cyclization and subsequent functional group modifications . The reaction conditions often include elevated temperatures and the use of strong acids or bases to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Halogenated biphenyl derivatives in the presence of strong bases like sodium hydride.
Major Products Formed:
Scientific Research Applications
1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxamide: Shares the benzimidazole core but lacks the biphenyl substituent.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness: 1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- is unique due to the presence of the biphenyl group, which enhances its ability to participate in various chemical reactions and interact with biological targets . This structural feature also contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C20H15N3O/c21-19(24)16-7-4-8-17-18(16)23-20(22-17)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H2,21,24)(H,22,23) |
InChI Key |
YTKLAAYEYWFEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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